3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid
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Overview
Description
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid is an organic compound characterized by the presence of a chlorophenyl group, two fluorine atoms, and a hydroxyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Chlorophenyl)-2,2-difluorobutanoic acid.
Reduction: Formation of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and difluoro groups can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-2,2-difluoropropanoic acid
- 3-(2-Chlorophenyl)-2,2-difluorobutanoic acid
- 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid
Uniqueness
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the chlorophenyl and difluoro groups can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O3/c1-9(16,10(12,13)8(14)15)6-4-2-3-5-7(6)11/h2-5,16H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUDPQHZHJRRTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(C(=O)O)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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